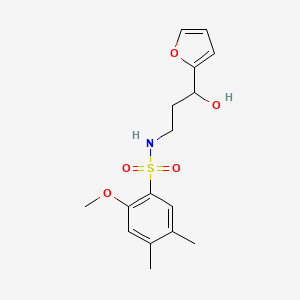

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5S/c1-11-9-15(21-3)16(10-12(11)2)23(19,20)17-7-6-13(18)14-5-4-8-22-14/h4-5,8-10,13,17-18H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKWMHNNQHXFFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C2=CC=CO2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multiple steps. One common approach is the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 3-(furan-2-yl)-3-hydroxypropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted sulfonamides.

Aplicaciones Científicas De Investigación

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its antimicrobial and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers or resins.

Mecanismo De Acción

The mechanism of action of N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

To contextualize this compound, comparisons are drawn with structurally related sulfonamides, hydroxamic acids, and heterocyclic derivatives from the literature.

Table 1: Key Structural and Functional Attributes

Key Observations :

Sulfonamide vs. Hydroxamic Acid Moieties: The target compound’s sulfonamide group contrasts with hydroxamic acids (e.g., compounds 6, 11), which are known for metal-chelating properties and radical scavenging . Hydroxamic acids (e.g., compound 11) demonstrated antioxidant activity in DPPH assays, whereas sulfonamide derivatives like the target compound may prioritize enzyme inhibition due to sulfonamide’s affinity for active sites (e.g., carbonic anhydrase) .

Role of Furan and Substituted Benzene :

- Both the target compound and N-phenyl-2-furohydroxamic acid (11) incorporate a furan ring, which contributes to π-π stacking interactions and metabolic stability. However, the methoxy and methyl substituents on the benzene ring in the target compound likely improve lipophilicity compared to simpler aryl groups .

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step protocols similar to those for compound 4 (hydroxyureido derivatives), requiring regioselective sulfonamide coupling and protection/deprotection of the furan-hydroxypropyl side chain .

Research Findings and Mechanistic Insights

- Antioxidant Potential: While hydroxamic acids (e.g., compounds 6–10) showed DPPH radical scavenging (IC₅₀: 12–45 μM), the sulfonamide group in the target compound may lack comparable antioxidant efficacy due to reduced electron-donating capacity. This highlights a trade-off between stability and bioactivity .

- Enzyme Interaction : Benzenesulfonamide derivatives are often explored as inhibitors of cyclooxygenase (COX) or carbonic anhydrase. The methyl and methoxy substituents in the target compound could modulate selectivity for isoform-specific targets, though experimental validation is absent in the provided evidence.

Q & A

Q. Strategies :

- Temperature control : Lower temperatures (0–5°C) during sulfonamide coupling reduce side reactions .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate furan-propanol intermediate formation .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic sulfonyl chlorides .

Data-Driven Approach : Design of Experiments (DoE) models can identify critical factors (e.g., pH, stoichiometry) affecting yield .

Advanced: How to resolve contradictions in reported biological activity data?

Q. Approaches :

- Standardized assays : Re-evaluate activity under controlled conditions (e.g., fixed cell lines, consistent ATP levels in MTT assays) .

- Metabolic stability testing : Use liver microsomes to assess if conflicting results arise from differential metabolism .

- Target profiling : Screen against related enzymes (e.g., cyclooxygenase vs. carbonic anhydrase) to confirm selectivity .

Case Study : Discrepancies in IC₅₀ values may stem from assay interference by the compound’s autofluorescence; validate via orthogonal methods (e.g., radiometric assays) .

Advanced: What computational methods predict interactions with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to homology-modeled enzymes (e.g., sulfonamide-binding pockets in carbonic anhydrase) .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

- QSAR modeling : Train models on analogs with known EC₅₀ values to predict bioactivity and optimize substituents .

Advanced: How to design kinetic studies for reaction mechanism elucidation?

Q. Protocol :

Variable-time NMR : Monitor intermediate formation (e.g., sulfonamide coupling) at 5-minute intervals .

Rate constant determination : Use pseudo-first-order conditions with excess sulfonyl chloride; analyze via UV-Vis kinetics .

Isotope labeling : Introduce ¹⁸O in hydroxypropyl groups to track nucleophilic attack pathways .

Data Analysis : Fit kinetic data to Arrhenius or Eyring equations to identify rate-limiting steps and activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.